4-(5-(5-(Piperidin-3-yl)-1,3,4-oxadiazol-2-yl)pyridin-2-yl)morpholine
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Overview
Description
4-(5-(5-(Piperidin-3-yl)-1,3,4-oxadiazol-2-yl)pyridin-2-yl)morpholine is a complex organic compound that features a piperidine ring, an oxadiazole ring, and a morpholine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(5-(Piperidin-3-yl)-1,3,4-oxadiazol-2-yl)pyridin-2-yl)morpholine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure high yields and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(5-(5-(Piperidin-3-yl)-1,3,4-oxadiazol-2-yl)pyridin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
4-(5-(5-(Piperidin-3-yl)-1,3,4-oxadiazol-2-yl)pyridin-2-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antidiabetic and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-(5-(Piperidin-3-yl)-1,3,4-oxadiazol-2-yl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-(5-([1,4′-bipiperidin]-1′-yl)-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)morpholine: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine: Contains a pyridine ring and is used in different chemical reactions.
Uniqueness
4-(5-(5-(Piperidin-3-yl)-1,3,4-oxadiazol-2-yl)pyridin-2-yl)morpholine is unique due to its combination of piperidine, oxadiazole, and morpholine rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C16H21N5O2 |
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Molecular Weight |
315.37 g/mol |
IUPAC Name |
4-[5-(5-piperidin-3-yl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]morpholine |
InChI |
InChI=1S/C16H21N5O2/c1-2-12(10-17-5-1)15-19-20-16(23-15)13-3-4-14(18-11-13)21-6-8-22-9-7-21/h3-4,11-12,17H,1-2,5-10H2 |
InChI Key |
NGTGDDZXKHXXCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=NN=C(O2)C3=CN=C(C=C3)N4CCOCC4 |
Origin of Product |
United States |
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